molecular formula C10H20N2O B14155258 N,N-diethylpiperidine-1-carboxamide CAS No. 59486-99-6

N,N-diethylpiperidine-1-carboxamide

カタログ番号: B14155258
CAS番号: 59486-99-6
分子量: 184.28 g/mol
InChIキー: YYERFRCBHRNMTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Diethylpiperidine-1-carboxamide is a piperidine-derived carboxamide featuring diethyl substituents on the carboxamide nitrogen. This compound has garnered attention in medicinal chemistry due to its role as a key structural component in kinase inhibitors targeting colorectal cancer. Specifically, it is incorporated into compound 15i (4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide), a multitarget kinase inhibitor with potent activity against HT-29 colorectal cancer cells (IC50 = 0.19 μM). Its mechanism involves G2/M cell cycle arrest, apoptosis induction, and selective cytotoxicity toward cancer cells over normal cells like FHC colonic epithelial cells .

特性

CAS番号

59486-99-6

分子式

C10H20N2O

分子量

184.28 g/mol

IUPAC名

N,N-diethylpiperidine-1-carboxamide

InChI

InChI=1S/C10H20N2O/c1-3-11(4-2)10(13)12-8-6-5-7-9-12/h3-9H2,1-2H3

InChIキー

YYERFRCBHRNMTB-UHFFFAOYSA-N

正規SMILES

CCN(CC)C(=O)N1CCCCC1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

N,N-diethylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with diethylamine and a carboxylating agent such as phosgene or carbon dioxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of N,N-diethylpiperidine-1-carboxamide often involves multi-component reactions. These reactions can be catalyzed by ionic liquids, which offer advantages such as high yields, short reaction times, and environmentally friendly conditions .

化学反応の分析

Types of Reactions

N,N-diethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can activate signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis in cancer cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of N,N-diethylpiperidine-1-carboxamide, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Biological Data Source/Application
N,N-Diethylpiperidine-1-carboxamide (in compound 15i) Diethyl groups on carboxamide; conjugated to quinoline-thiazolidinone C32H31F3N5O5S 682.68 g/mol IC50 = 0.19 μM (HT-29); 14.5x more potent than Regorafenib Kinase inhibitor for colorectal cancer
N,N-Dimethylpiperidine-1-carboxamide Dimethyl groups on carboxamide C8H16N2O 156.23 g/mol No reported biological activity Intermediate in organic synthesis
MCHR2 ligand Diethylpiperidine-carboxamide + benzimidazole-trifluoromethyl C32H29F4N5O 575.61 g/mol Activity <3.0 μM (MCHR2 antagonist) Melanin-concentrating hormone receptor antagonist
N-(2-Hydroxyethyl)piperidine-1-carboxamide Hydroxyethyl substituent on carboxamide C8H16N2O2 172.23 g/mol No reported bioactivity Lab chemical/intermediate
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide Piperazine core with ethyl/methyl groups C9H19N3O 185.27 g/mol No reported bioactivity Chemical building block

Key Comparative Findings

Potency and Selectivity
  • The diethyl-substituted compound 15i exhibits exceptional potency (IC50 = 0.19 μM) compared to Regorafenib, a clinically approved kinase inhibitor. This is attributed to its quinoline-thiazolidinone-urea scaffold, which enhances target binding and selectivity .
  • In contrast, N,N-dimethylpiperidine-1-carboxamide lacks reported kinase inhibition, suggesting that diethyl groups may optimize lipophilicity and steric interactions critical for kinase binding .
Structural Impact on Activity
  • The MCHR2 ligand shares the diethylpiperidine-carboxamide moiety but incorporates a benzimidazole-trifluoromethyl group. Despite structural similarities, its activity as a receptor antagonist (<3.0 μM) diverges from the kinase inhibition profile of compound 15i, underscoring the role of appended functional groups in target specificity .
  • Derivatives like N-(2-hydroxyethyl)piperidine-1-carboxamide and N-ethyl-N,4-dimethylpiperazine-1-carboxamide demonstrate that modifications to the carboxamide side chain or piperidine/piperazine core abolish kinase inhibitory effects, likely due to altered hydrogen-bonding or steric profiles .
Toxicity Profile
  • Compound 15i shows negligible toxicity against normal FHC cells at ≤10.0 μg/mL, a critical advantage over Regorafenib, which exhibits off-target effects. This selectivity may arise from the diethylpiperidine group’s balanced hydrophobicity, minimizing non-specific cellular interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。